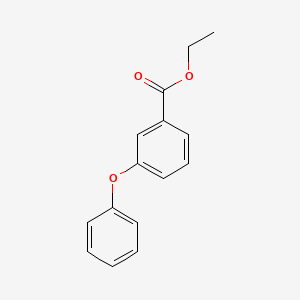

Ethyl 3-phenoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-phenoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-17-15(16)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKYKBFMRILRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346970 | |

| Record name | Ethyl 3-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60677-14-7 | |

| Record name | Ethyl 3-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-phenoxybenzoate

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to Ethyl 3-phenoxybenzoate, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of established and modern synthetic methodologies. We will explore the traditional Fischer esterification, the classic Ullmann condensation, and the contemporary Buchwald-Hartwig amination pathway, offering a comparative analysis of their respective advantages and limitations. Each section includes detailed, field-proven experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and reproducibility. The guide is structured to provide not only procedural steps but also the underlying chemical principles that govern these transformations, empowering the reader to make informed decisions in their synthetic endeavors.

Introduction

This compound is a valued molecular scaffold and intermediate in the synthesis of a variety of compounds, notably finding application in the development of agrochemicals and pharmaceuticals. Its structural motif, featuring a diaryl ether linkage and an ethyl ester functionality, presents both opportunities and challenges in its synthesis. The selection of an appropriate synthetic route is contingent upon factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. This guide will provide a detailed exploration of the most pertinent and effective methods for the preparation of this versatile compound.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound involves a few key bond disconnections. The most apparent disconnections are at the ester and ether linkages, leading to three primary retrosynthetic pathways.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway I: Fischer Esterification of 3-Phenoxybenzoic Acid

This classical approach is one of the most direct methods for the synthesis of this compound. It involves the reaction of 3-phenoxybenzoic acid with ethanol in the presence of a strong acid catalyst. The reaction is reversible, and thus, strategies to drive the equilibrium towards the product are essential.

Mechanistic Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Subsequently, the nucleophilic oxygen of ethanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer and elimination of a water molecule, the desired ester is formed. The use of excess ethanol or the removal of water as it is formed can significantly increase the yield of the ester.

Caption: Fischer Esterification Workflow.

Experimental Protocol

Materials:

-

3-Phenoxybenzoic acid

-

Anhydrous Ethanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine, saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 3-phenoxybenzoic acid (1 equivalent) in anhydrous ethanol (10-20 equivalents), add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Reactants | 3-Phenoxybenzoic acid, Ethanol | [1] |

| Catalyst | Concentrated H₂SO₄ | [1] |

| Solvent | Ethanol (in excess) | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 4-6 hours | [1] |

| Typical Yield | 85-95% | [1] |

Synthesis Pathway II: Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[2] In the context of this compound synthesis, this would involve the coupling of a suitable ethyl 3-halobenzoate with phenol. While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. Modern modifications, however, utilize catalytic amounts of copper with appropriate ligands, allowing for milder reaction conditions.[3][4][5]

Mechanistic Considerations

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the catalytic cycle.

Caption: Ullmann Condensation Workflow.

Experimental Protocol (Ligand-Assisted)

Materials:

-

Ethyl 3-bromobenzoate

-

Phenol

-

Copper(I) Iodide (CuI)

-

A suitable ligand (e.g., 1,10-Phenanthroline or Picolinic Acid)[4]

-

A suitable base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))

-

Toluene

Procedure:

-

To an oven-dried Schlenk tube, add Ethyl 3-bromobenzoate (1 equivalent), phenol (1.2 equivalents), Copper(I) Iodide (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent (DMF or DMSO) via syringe.

-

Heat the reaction mixture at 100-140 °C for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and dilute with toluene.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

| Parameter | Value | Reference |

| Reactants | Ethyl 3-bromobenzoate, Phenol | [3][4] |

| Catalyst | CuI (5-10 mol%) | [4] |

| Ligand | 1,10-Phenanthroline or Picolinic Acid (10-20 mol%) | [4] |

| Base | K₂CO₃ or Cs₂CO₃ (2 eq.) | [3] |

| Solvent | DMF or DMSO | [4] |

| Temperature | 100-140 °C | [3] |

| Reaction Time | 12-24 hours | [3][4] |

| Typical Yield | 60-85% | [3][4] |

Synthesis Pathway III: Buchwald-Hartwig Etherification

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile alternative to the Ullmann condensation for the synthesis of diaryl ethers.[6][7] This palladium-catalyzed cross-coupling reaction generally proceeds under milder conditions and exhibits a broader substrate scope and functional group tolerance compared to its copper-catalyzed counterpart.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig etherification is believed to commence with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes reaction with the phenoxide (formed in situ from the phenol and a base) to generate a palladium-aryloxide complex. Reductive elimination from this complex affords the diaryl ether product and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this process.

Caption: Buchwald-Hartwig Etherification Workflow.

Experimental Protocol

Materials:

-

Ethyl 3-bromobenzoate

-

Phenol

-

Palladium(II) Acetate (Pd(OAc)₂) or a suitable Pd(0) precursor

-

A bulky phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

-

A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄))

-

Anhydrous Toluene or Dioxane

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Palladium(II) Acetate (1-5 mol%), the phosphine ligand (1.5-7.5 mol%), and the base (1.5-2 equivalents).

-

Add Ethyl 3-bromobenzoate (1 equivalent) and phenol (1.2 equivalents).

-

Add the anhydrous solvent (Toluene or Dioxane).

-

Seal the tube and heat the mixture at 80-110 °C for 8-24 hours. Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by column chromatography on silica gel (hexane/ethyl acetate) to obtain this compound.

Data Presentation

| Parameter | Value | Reference |

| Reactants | Ethyl 3-bromobenzoate, Phenol | [6][7] |

| Catalyst | Pd(OAc)₂ (1-5 mol%) | [7] |

| Ligand | XPhos, SPhos, or RuPhos (1.5-7.5 mol%) | [7] |

| Base | NaOtBu or K₃PO₄ (1.5-2 eq.) | [6] |

| Solvent | Toluene or Dioxane | [6] |

| Temperature | 80-110 °C | [6] |

| Reaction Time | 8-24 hours | [6][7] |

| Typical Yield | 70-95% | [6][7] |

Purification and Characterization

Independently of the chosen synthetic route, the final product, this compound, requires purification and rigorous characterization to confirm its identity and purity.

Purification

Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the product from any unreacted starting materials and by-products.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both phenyl rings, as well as the quartet and triplet corresponding to the ethyl ester group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O) of the ester, typically around 1720 cm⁻¹, and C-O stretching frequencies for the ether and ester linkages.

Expected Spectroscopic Data:

| Technique | Expected Chemical Shifts (ppm) or Wavenumbers (cm⁻¹) |

| ¹H NMR (CDCl₃) | ~8.0-7.0 (m, 9H, Ar-H), 4.38 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃)[8] |

| ¹³C NMR (CDCl₃) | ~166.0 (C=O), ~157.0, ~156.0, ~132.0, ~130.0, ~129.5, ~124.0, ~123.0, ~119.0, ~118.0 (Ar-C), ~61.0 (-OCH₂CH₃), ~14.0 (-OCH₂CH₃)[2] |

| IR (neat) | ~1720 (C=O stretch), ~1250 (C-O stretch) |

Conclusion

This technical guide has detailed three robust and reliable synthetic pathways for the preparation of this compound. The choice between Fischer esterification, Ullmann condensation, and Buchwald-Hartwig etherification will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. The Fischer esterification offers a straightforward and high-yielding route when the precursor carboxylic acid is readily available. The Ullmann condensation, particularly with modern ligand systems, provides a viable alternative for constructing the diaryl ether bond. For syntheses demanding mild conditions and high functional group tolerance, the Buchwald-Hartwig etherification stands out as a superior method. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for chemists in their synthetic endeavors.

References

- 1. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers [dspace.mit.edu]

- 2. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. | Semantic Scholar [semanticscholar.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Purification of Ethyl 3-phenoxybenzoate

Executive Summary

Ethyl 3-phenoxybenzoate is a key chemical intermediate whose utility in the pharmaceutical and agrochemical sectors is directly correlated with its purity. The presence of residual reactants, catalysts, or byproducts from its synthesis can impede downstream reactions, compromise the integrity of final products, and introduce potential toxicological risks. This guide provides an in-depth exploration of robust methodologies for the purification of this compound, grounded in its fundamental physicochemical properties. We will dissect common impurity profiles and present detailed, field-proven protocols for liquid-liquid extraction, silica gel column chromatography, and vacuum distillation. This document is intended for researchers, chemists, and process development scientists who require a high-purity product for reliable and reproducible outcomes.

Foundational Knowledge: Synthesis and Impurity Profile

Effective purification begins with a causal understanding of the impurities that may be present. The most common synthetic route to this compound is the Fischer-Speier esterification of 3-phenoxybenzoic acid with ethanol, catalyzed by a strong mineral acid such as sulfuric acid.

This synthesis pathway informs the likely impurity profile:

-

Unreacted Starting Materials: 3-Phenoxybenzoic acid and excess ethanol.

-

Catalyst: Residual sulfuric acid or its salts.

-

Side-Products: Potential for trace amounts of diphenylether or other products from side reactions occurring at high temperatures.

-

Solvent Residues: Solvents used in the reaction or initial workup (e.g., toluene).

The acidic nature of the primary starting material (3-phenoxybenzoic acid) and the catalyst are key considerations that can be directly addressed by foundational purification techniques.

Physicochemical Properties: The Basis for Method Selection

The selection of an appropriate purification strategy is dictated by the physical properties of the target molecule. The properties of this compound guide the protocols described herein.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| CAS Number | 60677-14-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₅H₁₄O₃ | --INVALID-LINK-- |

| Molecular Weight | 242.27 g/mol | --INVALID-LINK-- |

| Boiling Point | ~348.9 °C at 760 mmHg | --INVALID-LINK-- (Calculated). High BP necessitates vacuum distillation. |

| Melting Point | Not available. Likely a liquid at room temperature based on analogues. | N/A |

| Appearance | Likely a colorless to pale yellow liquid. | Inferred from similar benzoate esters. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). | --INVALID-LINK-- (based on ethyl benzoate) |

The high boiling point is the most critical parameter, immediately indicating that atmospheric distillation is not feasible due to the high potential for thermal degradation. Therefore, vacuum distillation is the preferred method for distillation-based purification. The acidic nature of a key impurity, 3-phenoxybenzoic acid, makes liquid-liquid extraction with a basic aqueous solution an effective initial purification step.

Purification Methodologies: A Step-by-Step Guide

Preparatory Purification: Liquid-Liquid Extraction (LLE)

Principle: LLE is used to remove water-soluble impurities and, most importantly, acidic or basic components. By washing the crude organic mixture with a basic aqueous solution (e.g., sodium bicarbonate), the acidic 3-phenoxybenzoic acid is deprotonated to its carboxylate salt, rendering it water-soluble and effectively extracting it from the organic phase.

Experimental Protocol:

-

Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 10-20% w/v.

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Stopper the funnel and invert it gently, periodically venting to release pressure from CO₂ evolution. Shake for 1-2 minutes.

-

Allow the layers to separate completely. Drain and discard the lower aqueous layer.

-

Repeat the wash with NaHCO₃ solution (Steps 3-5) to ensure complete removal of acidic impurities.

-

Wash the organic layer with an equal volume of water, followed by an equal volume of saturated sodium chloride solution (brine) to remove residual water.

-

Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, neutralized product.

Caption: Workflow for Liquid-Liquid Extraction.

High-Resolution Purification: Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being moved by a liquid mobile phase. Less polar compounds travel through the column faster than more polar compounds. For this compound, this method is excellent for separating it from non-volatile impurities with different polarities.

Experimental Protocol:

-

Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase.

-

Mobile Phase Selection: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. A typical starting point is 10-20% ethyl acetate in hexanes. The target Rf for the product should be approximately 0.3-0.4 for good separation.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring an even bed without air bubbles.

-

Sample Loading: Dissolve the crude product from the LLE step in a minimal amount of the mobile phase. Carefully apply the sample to the top of the silica bed. For less soluble samples, "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column) is recommended.

-

Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity (e.g., increase the percentage of ethyl acetate) to elute the product and more polar impurities.

-

Fraction Collection: Collect the eluate in separate fractions.

-

Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Caption: Workflow for Column Chromatography.

Bulk Purification: Vacuum Distillation

Principle: Distillation separates components of a liquid mixture based on differences in their boiling points. For a high-boiling compound like this compound, reducing the pressure with a vacuum pump lowers the boiling point to a temperature that avoids thermal decomposition. This method is highly effective for separating the desired liquid ester from non-volatile residues or impurities with a significantly different boiling point.

Experimental Protocol:

-

Setup: Assemble a vacuum distillation apparatus (distilling flask, short-path distillation head with thermometer, condenser, and receiving flask). Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease.

-

Charge the Flask: Place the crude or semi-purified this compound into the distilling flask (no more than two-thirds full) along with a magnetic stir bar or boiling chips for smooth boiling.

-

Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 1-10 mmHg).

-

Heating: Begin heating the distillation flask using a heating mantle. Stir the liquid continuously.

-

Fraction Collection:

-

Forerun: Collect any low-boiling impurities (e.g., residual solvents) that distill first at a lower temperature.

-

Main Fraction: Once the temperature stabilizes at the boiling point of the product at that pressure, switch to a clean receiving flask and collect the pure this compound.

-

Residue: Stop the distillation before the flask goes to dryness to avoid charring of non-volatile impurities.

-

-

Shutdown: Allow the apparatus to cool completely before slowly reintroducing air to the system to release the vacuum.

Caption: Workflow for Vacuum Distillation.

Final Purity Assessment

After purification, the purity of this compound must be confirmed. A multi-technique approach is recommended for a comprehensive assessment.[1]

Table 2: Analytical Techniques for Purity Verification

| Technique | Information Provided |

| Gas Chromatography (GC) | Provides quantitative purity (% area) and detects volatile impurities. When coupled with Mass Spectrometry (GC-MS), it can help identify unknown impurities.[2] |

| High-Performance Liquid Chromatography (HPLC) | Offers high-resolution separation for quantitative purity analysis and is particularly useful for detecting less volatile or thermally sensitive impurities. |

| Nuclear Magnetic Resonance (¹H-NMR) | Confirms the chemical structure of the product and can detect impurities containing protons. Quantitative NMR (qNMR) can provide a highly accurate purity value against a certified internal standard. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. |

Conclusion and Method Selection

The purification of this compound is a multi-step process that leverages the compound's unique physicochemical properties. For achieving the highest purity required in pharmaceutical and research settings, a sequential approach is recommended:

-

Initial Cleanup: Begin with Liquid-Liquid Extraction to remove acidic starting materials and catalysts.

-

High-Resolution Separation: Follow with Column Chromatography to remove structurally similar, non-volatile impurities.

-

Bulk Final Polish: Conclude with Vacuum Distillation for bulk removal of non-volatile residues and to obtain a clear, pure liquid product.

By systematically applying these methods and verifying the outcome with appropriate analytical techniques, researchers can confidently obtain this compound of the requisite purity for their most demanding applications.

References

Introduction: The Power of ¹H NMR in Structural Elucidation

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of Ethyl 3-phenoxybenzoate

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei—specifically, the proton (¹H) in this context—we can gather detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This compound is a molecule of interest that features several distinct structural motifs: an ethyl ester group and two aromatic rings linked by an ether bond. Each of these features imparts a unique signature on the ¹H NMR spectrum, and a thorough analysis allows for the unambiguous confirmation of its structure. This guide will systematically deconstruct the ¹H NMR spectrum of this compound, from sample preparation to final spectral assignment.

Molecular Structure and Proton Environments

To interpret the spectrum, one must first understand the molecule's structure and identify all unique proton environments. Protons are considered chemically equivalent if they can be interchanged by a symmetry operation or a rapid conformational change.[2] Chemically non-equivalent protons will give rise to distinct signals in the NMR spectrum.

This compound (C₁₅H₁₄O₃) possesses several sets of non-equivalent protons, as illustrated below.

Caption: Structure of this compound with non-equivalent protons labeled.

There are 8 distinct sets of protons, which will translate to 8 signals in the ¹H NMR spectrum, though some may overlap:

-

Benzoate Ring: H_b, H_c, H_d, H_e

-

Phenoxy Ring: H_b', H_c', H_d', H_e', H_f'

-

Ethyl Group: H_g (-CH₂-) and H_h (-CH₃)

Experimental Protocol: Acquiring a High-Quality Spectrum

A reliable spectral analysis is predicated on a meticulously prepared sample and correctly chosen acquisition parameters. This protocol outlines a self-validating system for obtaining a high-quality spectrum.

Part A: Sample Preparation

The goal of sample preparation is to create a dilute, homogeneous solution of the analyte, free from particulate matter and paramagnetic impurities.[3]

Caption: Workflow for preparing an NMR sample.

Step-by-Step Methodology:

-

Weighing the Analyte: Accurately weigh between 5-25 mg of this compound. For a standard ¹H NMR spectrum, this amount provides an excellent signal-to-noise ratio in a short time.[4][5]

-

Solvent Selection and Dissolution:

-

Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice for this compound due to its good dissolving power for moderately polar organic compounds and its single residual peak at ~7.26 ppm, which typically does not interfere with the aromatic signals of interest.[6]

-

In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃.[3] Using a vial first ensures complete dissolution, which can be aided by gentle vortexing.[4]

-

-

Internal Standard: Use a deuterated solvent that already contains tetramethylsilane (TMS) as an internal reference (0.0 ppm). If not, add a small amount of TMS to your solvent stock.[4][7] TMS is chemically inert and its sharp, single peak does not overlap with most analyte signals.[3]

-

Filtration: Inspect the solution for any suspended particles. If present, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, unscratched 5 mm NMR tube. Particulates can degrade the magnetic field homogeneity, leading to broadened spectral lines.[3]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Part B: NMR Data Acquisition

The choice of acquisition parameters is critical for obtaining a spectrum with good resolution and accurate integrals. The following parameters are recommended for a standard ¹H survey spectrum on a 400 MHz spectrometer.

| Parameter | Symbol | Recommended Value | Rationale |

| Pulse Program | P1 or zg | 90° pulse | Excites the maximum signal for a single scan experiment.[8] |

| Spectral Width | SW | ~20 ppm (-5 to 15 ppm) | Encompasses the entire expected range of proton chemical shifts for organic molecules, preventing peak folding.[9] |

| Number of Scans | NS | 8 to 16 | Signal averaging increases the signal-to-noise ratio (S/N), which is proportional to the square root of NS.[10] |

| Acquisition Time | AQ | 3.0 - 4.0 s | A longer AQ provides better digital resolution, allowing for the clear definition of sharp peaks and fine coupling patterns.[8][9][10] |

| Relaxation Delay | D1 | 1.5 - 2.0 s | Allows for sufficient spin-lattice relaxation (T₁) of protons between scans, ensuring that peak integrals are quantitative.[8] |

| Receiver Gain | RG | Auto-adjusted (rga) | Optimizes the amplification of the FID signal to use the full dynamic range of the analog-to-digital converter without clipping.[11] |

Spectral Analysis and Interpretation

The ¹H NMR spectrum is analyzed by examining four key features: the number of signals, their chemical shifts, the integration of each signal, and the signal's multiplicity (splitting pattern).[1][2][12]

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted spectral data. The chemical shift (δ) is the position of the signal, integration reflects the relative number of protons creating the signal, and multiplicity describes the splitting pattern, which arises from spin-spin coupling with neighboring non-equivalent protons (governed by the n+1 rule).[7]

| Signal Label | Integration (# of H) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |

| H_h | 3H | ~1.4 | Triplet (t) | J_hg ≈ 7.1 | Ethyl -CH₃ |

| H_g | 2H | ~4.4 | Quartet (q) | J_gh ≈ 7.1 | Ethyl -CH₂- |

| H_d' | 1H | ~7.05 | Triplet (t) | J_c'd' ≈ J_e'd' ≈ 7.4 | Phenoxy para-H |

| H_c', H_e' | 2H | ~7.15 | Triplet (t) | J_b'c' ≈ J_c'd' ≈ 7.8 | Phenoxy meta-H |

| H_d | 1H | ~7.35 | Triplet (t) | J_cd ≈ J_ed ≈ 7.9 | Benzoate H-5 |

| H_b', H_f' | 2H | ~7.40 | Doublet (d) | J_b'c' ≈ 7.8 | Phenoxy ortho-H |

| H_e | 1H | ~7.50 | Doublet of Doublets (dd) | J_de ≈ 7.9, J_be ≈ 1.5 | Benzoate H-6 |

| H_c | 1H | ~7.70 | Doublet of Doublets (dd) | J_cd ≈ 7.9, J_bc ≈ 2.5 | Benzoate H-4 |

| H_b | 1H | ~7.90 | Triplet (t) (or narrow m) | J_bc ≈ J_be ≈ 2.0 | Benzoate H-2 |

Detailed Signal Assignment

-

Ethyl Group (H_g, H_h):

-

Signal H_h (~1.4 ppm): This upfield signal integrates to 3 protons. It appears as a triplet because its two neighboring protons on the -CH₂- group (n=2) split it into n+1=3 lines.

-

Signal H_g (~4.4 ppm): This signal integrates to 2 protons and is significantly downfield. Its proximity to the electron-withdrawing ester oxygen atom deshields these protons.[13] It appears as a quartet because its three neighbors on the -CH₃ group (n=3) split it into n+1=4 lines. The characteristic triplet-quartet pattern is a hallmark of an ethyl group.[14]

-

-

Aromatic Region (H_b-f, H_b'-f'): This region, typically from 7.0-8.0 ppm, is more complex due to the presence of 9 protons across two rings.

-

Phenoxy Ring Protons (H_b' to H_f'): These five protons are on a phenyl ring attached to an electron-donating ether oxygen. This generally results in signals that are slightly upfield (more shielded) compared to those on the benzoate ring. The para proton (H_d') will appear as a triplet, and the meta protons (H_c', H_e') will also appear as a triplet (or doublet of doublets that looks like a triplet). The ortho protons (H_b', H_f') will be a doublet.

-

Benzoate Ring Protons (H_b to H_e): These four protons are on a phenyl ring attached to an electron-withdrawing ester group. This causes their signals to appear more downfield (deshielded).

-

H_b (~7.90 ppm): This proton is ortho to the carbonyl group and meta to the phenoxy group. It is expected to be the most downfield aromatic proton. It will be split by H_c and H_e. Since both are meta couplings (⁴J), the splitting will be small, likely resulting in a narrow multiplet or triplet.[15]

-

The remaining protons (H_c, H_d, H_e) will show complex splitting patterns due to both ortho (³J, ~7-10 Hz) and meta (⁴J, ~1-3 Hz) couplings.[15][16] H_d will be a triplet due to coupling with two ortho neighbors. H_c and H_e will appear as doublets of doublets.

-

-

Advanced Considerations

-

Solvent Effects: The choice of solvent can significantly influence the chemical shifts of protons, especially those capable of hydrogen bonding or those in aromatic systems.[17][18] Using an aromatic solvent like benzene-d₆ would cause noticeable upfield shifts due to anisotropic effects.[19]

-

2D NMR Spectroscopy: For an unambiguous assignment of the complex aromatic region, a 2D COSY (Correlation Spectroscopy) experiment is invaluable. A COSY spectrum would show cross-peaks between protons that are spin-coupled, definitively confirming the connectivity, for example, between H_c, H_d, and H_e on the benzoate ring.

-

NMR Prediction Software: Computational tools can predict NMR spectra from a chemical structure, providing a useful starting point for analysis.[20][21][22] These predictors use databases of known spectra and various algorithms to estimate chemical shifts and coupling constants.[23]

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. The distinct signals for the ethyl group and the complex multiplet patterns in the aromatic region are fully consistent with the proposed structure. By following a systematic approach involving careful sample preparation, optimal data acquisition, and a detailed analysis of chemical shifts, integrals, and multiplicities, ¹H NMR spectroscopy serves as a definitive tool for the structural verification of this and other complex organic molecules.

References

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organomation.com [organomation.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. youtube.com [youtube.com]

- 15. acdlabs.com [acdlabs.com]

- 16. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

- 20. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 21. docs.chemaxon.com [docs.chemaxon.com]

- 22. acdlabs.com [acdlabs.com]

- 23. CASCADE [nova.chem.colostate.edu]

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 3-phenoxybenzoate

This guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 3-phenoxybenzoate, a compound of interest in various fields of chemical research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of its fragmentation under common ionization techniques, offering both theoretical explanations and practical guidance for obtaining and interpreting high-quality mass spectra.

Introduction: The Analytical Significance of this compound

This compound is an aromatic ester with a molecular structure that presents a unique set of challenges and opportunities for mass spectrometric analysis. A thorough understanding of its fragmentation patterns is crucial for its unambiguous identification in complex matrices, for quality control in its synthesis, and for metabolic studies. This guide will primarily focus on Electron Ionization (EI), a common technique for Gas Chromatography-Mass Spectrometry (GC-MS), and will also touch upon Electrospray Ionization (ESI) as used in Liquid Chromatography-Mass Spectrometry (LC-MS).

Electron Ionization (EI) Mass Spectrometry: A Detailed Fragmentation Analysis

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often highly informative fragmentation. The resulting mass spectrum is a fingerprint of the molecule, allowing for detailed structural elucidation.

Upon entering the ion source, an this compound molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M•+).[1] Due to the presence of aromatic rings, the molecular ion of this compound is relatively stable and therefore readily observed in the mass spectrum.[2]

The fragmentation of the molecular ion is governed by the inherent stability of the resulting fragment ions and neutral losses. For this compound, several key fragmentation pathways are observed.

Alpha-Cleavage: The Dominant Fragmentation Pathway

A primary and highly characteristic fragmentation mechanism for esters is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group.[3][4][5][6] In the case of this compound, two principal alpha-cleavage events can occur:

-

Loss of the Ethoxy Radical (•OCH2CH3): This is the most favorable alpha-cleavage, leading to the formation of the 3-phenoxybenzoyl cation. This cation is highly stabilized by resonance across the phenyl ring and the carbonyl group.[2] This fragmentation results in a very prominent peak in the mass spectrum.

-

Loss of the 3-phenoxyphenyl Radical: While less common, cleavage of the bond between the carbonyl carbon and the phenoxy-substituted phenyl ring can also occur, leading to the formation of an ethoxycarbonyl cation.

McLafferty Rearrangement: A Possibility for Longer Chain Esters

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a gamma-hydrogen atom.[7][8] This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the beta-bond. For this compound, a classical McLafferty rearrangement is not possible due to the absence of a gamma-hydrogen on a flexible alkyl chain. However, it is a critical consideration for esters with longer alcohol chains.[2][7]

Other Significant Fragmentations

Beyond the primary alpha-cleavage, other fragmentation processes contribute to the complexity and richness of the EI mass spectrum of this compound:

-

Cleavage of the Ether Bond: The ether linkage between the two phenyl rings can also cleave, leading to fragments corresponding to the phenoxy and benzoyl moieties.

-

Aromatic Ring Fragmentations: The phenyl rings themselves can undergo fragmentation, leading to a series of smaller ions, although these are typically of lower abundance compared to the primary fragments.

The interplay of these fragmentation pathways results in a unique mass spectrum that serves as a reliable identifier for this compound.

Interpreting the Electron Ionization Mass Spectrum of this compound

A published Electron Ionization (EI) mass spectrum of this compound serves as a valuable reference for interpretation. The key ions and their proposed structures are summarized in the table below.

| m/z | Proposed Fragment Ion | Fragmentation Pathway | Relative Intensity |

| 226 | [C15H14O2]+• | Molecular Ion (M+•) | High |

| 181 | [C13H9O]+ | Loss of •OCH2CH3 (ethoxy radical) via alpha-cleavage | Very High (often the base peak) |

| 153 | [C12H9]+ | Loss of CO from the m/z 181 ion | Moderate |

| 152 | [C12H8]+• | Loss of H from the m/z 153 ion | Moderate |

| 105 | [C7H5O]+ | Benzoyl cation | Moderate |

| 77 | [C6H5]+ | Phenyl cation, from cleavage of the benzoyl group | High |

Table 1: Key Fragment Ions in the EI Mass Spectrum of this compound. [9]

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways of this compound under Electron Ionization.

Caption: Primary fragmentation pathways of this compound in EI-MS.

Experimental Protocols for Mass Spectrometric Analysis

To obtain a high-quality mass spectrum of this compound, careful consideration of the experimental setup is essential. The choice between GC-MS and LC-MS will depend on the sample matrix and the specific analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like this compound.[10][11]

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

-

Ensure the concentration is appropriate for the instrument's sensitivity (typically in the low ppm range).

-

If necessary, perform a cleanup step to remove non-volatile matrix components.

-

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Injector Temperature: 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable. A standard 30 m x 0.25 mm x 0.25 µm column is a good starting point.

-

Oven Temperature Program:

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to a final temperature of 280-300 °C.

-

Final hold: 5-10 minutes to ensure elution of all components.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230-250 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: Set a solvent delay to prevent the filament from being damaged by the solvent peak.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS is advantageous for analyzing less volatile compounds or for samples in complex matrices that are not amenable to GC.[12][13] For a non-polar compound like this compound, Atmospheric Pressure Photoionization (APPI) might be a more suitable alternative to ESI, though ESI can still be effective.[14]

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

Liquid Chromatograph (LC) Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of an additive like formic acid or ammonium formate to promote ionization.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.0-4.5 kV.

-

Desolvation Gas Flow: High flow rate (e.g., 600-800 L/hr).

-

Desolvation Temperature: 350-450 °C.

-

Source Temperature: 120-150 °C.

-

Mass Range: Scan from m/z 100 to 400.

-

Experimental Workflow Diagram

Caption: Generalized workflows for GC-MS and LC-MS analysis.

Conclusion

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. GCMS Section 6.14 [people.whitman.edu]

- 3. Alpha cleavage - Wikipedia [en.wikipedia.org]

- 4. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 5. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 9. massbank.eu [massbank.eu]

- 10. ajchem-b.com [ajchem-b.com]

- 11. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. archivedproceedings.econference.io [archivedproceedings.econference.io]

- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Ethyl 3-phenoxybenzoate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 3-phenoxybenzoate in Organic Solvents

Introduction

This compound is a chemical compound of significant interest in various fields of research and development, including pharmaceuticals and material science. Its molecular structure, characterized by an ethyl ester functional group and a phenoxy moiety, imparts a unique combination of properties that dictate its behavior in different solvent systems. A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and various analytical applications.

This technical guide provides a comprehensive exploration of the solubility of this compound. In the absence of extensive publicly available experimental solubility data for this specific compound, this guide synthesizes theoretical principles, data from structurally analogous compounds, and established experimental methodologies to offer a robust framework for scientists and researchers. We will delve into the physicochemical properties of this compound, present estimated solubility in a range of common organic solvents, and provide a detailed protocol for the experimental determination of solubility.

Physicochemical Properties of this compound

To understand the solubility of this compound, it is crucial to first examine its key physicochemical properties. These properties govern the intermolecular forces between the solute (this compound) and the solvent molecules.

| Property | Value/Description | Source/Method |

| Molecular Formula | C₁₅H₁₄O₃ | - |

| Molecular Weight | 242.27 g/mol | - |

| Appearance | Likely a solid or high-boiling liquid at room temperature | General observation for similar compounds |

| Polarity | Moderately polar | Inferred from its structure containing both polar (ester, ether) and nonpolar (aromatic rings) groups. |

| Hydrogen Bond Donor | 0 | The molecule lacks hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen. |

| Hydrogen Bond Acceptor | 3 | The three oxygen atoms (one in the ether linkage and two in the ester group) can act as hydrogen bond acceptors. |

| LogP (Octanol-Water Partition Coefficient) | ~4.0 (Estimated) | Based on similar structures like 3-phenoxybenzoic acid (LogP 3.91)[1] and other phenoxybenzoate derivatives. A higher LogP indicates lower water solubility and higher solubility in nonpolar organic solvents. |

Structural Features Influencing Solubility

The solubility of this compound is a direct consequence of its molecular architecture:

-

Ester Group (-COO-): The ester functional group is polar and can participate in dipole-dipole interactions with polar solvent molecules. The two oxygen atoms can also act as hydrogen bond acceptors, enhancing solubility in protic solvents.

-

Phenoxy Group (-O-): The ether linkage introduces some polarity and an additional hydrogen bond acceptor site.

-

Aromatic Rings (Benzene rings): The two phenyl rings are nonpolar and contribute to the molecule's hydrophobicity. These large nonpolar regions favor interactions with nonpolar solvents through van der Waals forces.

The balance between the polar ester and ether groups and the nonpolar aromatic rings results in the overall moderate polarity of the molecule. This duality is key to predicting its solubility in a diverse range of organic solvents.

Solubility Profile of this compound in Organic Solvents

The following table presents a qualitative and estimated quantitative solubility profile for this compound in a selection of common organic solvents. These estimations are intended to guide solvent selection for initial experimental work.

| Solvent | Solvent Polarity | Expected Solubility | Estimated Solubility Range (at 25°C) | Rationale |

| Hexane | Nonpolar | Low to Moderate | 1 - 10 g/100mL | The nonpolar nature of hexane will primarily interact with the large aromatic portions of the molecule. |

| Toluene | Nonpolar (aromatic) | High | > 20 g/100mL | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of this compound. |

| Dichloromethane | Polar aprotic | High | > 20 g/100mL | Dichloromethane's polarity is suitable for interacting with the ester and ether groups, while also being a good solvent for the aromatic rings. |

| Ethyl Acetate | Polar aprotic | High | > 20 g/100mL | As an ester itself, ethyl acetate has similar intermolecular forces to the solute, promoting high solubility. |

| Acetone | Polar aprotic | High | > 20 g/100mL | Acetone's polarity and ability to accept hydrogen bonds make it a good solvent for the polar functional groups. |

| Ethanol | Polar protic | Moderate to High | 10 - 20 g/100mL | Ethanol can act as a hydrogen bond donor to the oxygen atoms of the solute, and its alkyl chain has some nonpolar character. |

| Methanol | Polar protic | Moderate | 5 - 15 g/100mL | Methanol is more polar than ethanol, which may lead to slightly lower solubility due to the large nonpolar part of the solute molecule. |

| Water | Very Polar | Very Low | < 0.1 g/100mL | The large hydrophobic aromatic structure will dominate, leading to very poor solubility in water despite the presence of hydrogen bond acceptors. |

Disclaimer: The quantitative values presented in this table are estimations based on the solubility of structurally similar compounds and theoretical principles. For accurate and reliable data, experimental determination is strongly recommended.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for understanding solubility.[2][4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For dissolution to be favorable, the energy released from the formation of solute-solvent bonds should be comparable to or greater than the energy required to break the initial bonds.

For this compound, the following interactions are key:

-

In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The primary interactions will be dipole-dipole forces between the polar functional groups of the solvent and the ester and ether moieties of the solute.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): In addition to dipole-dipole interactions, hydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of this compound will contribute to solubility.

-

In Nonpolar Solvents (e.g., Toluene, Hexane): London dispersion forces will be the dominant interactions. The large, polarizable electron clouds of the aromatic rings in this compound and aromatic solvents like toluene lead to strong van der Waals interactions, resulting in high solubility.

Experimental Determination of Solubility

For research, development, and quality control purposes, a precise determination of solubility is often required. The isothermal equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Prepare multiple replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary time-to-equilibrium study.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry).

-

Determine the concentration of this compound in the diluted sample by comparing its response to a calibration curve prepared with standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula:

S = C_diluted × Dilution Factor

-

Where:

-

S is the solubility in the chosen units (e.g., mg/mL, mol/L).

-

C_diluted is the concentration of the diluted sample determined from the analytical method.

-

Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the saturated solution aliquot.

-

-

Advanced Solubility Prediction Methods

For a more quantitative prediction of solubility, computational models can be employed. These methods are particularly useful in the early stages of drug discovery and process development when experimental data is scarce.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical relationships between the structural or physicochemical properties of a molecule (descriptors) and a specific property of interest, such as solubility.[2][5] These models are developed by statistically analyzing a large dataset of compounds with known solubilities. For this compound, relevant descriptors would include:

-

Topological descriptors: Molecular size, shape, and branching.

-

Quantum chemical descriptors: Dipole moment, polarizability.

-

Thermodynamic descriptors: LogP, molar volume.

Once a robust QSPR model is established, it can predict the solubility of new compounds based solely on their chemical structure.

Software for Solubility Prediction

Several commercial and academic software packages are available for predicting solubility.[3][6][7] These programs often utilize various algorithms, including group contribution methods, QSPR models, and machine learning approaches. Examples include:

-

ACD/Labs Percepta

-

ChemAxon Solubility Predictor

-

COSMO-RS (Conductor-like Screening Model for Real Solvents)

These tools can provide rapid in silico estimations of solubility in various solvents, aiding in high-throughput screening and rational solvent selection.

Conclusion

While specific experimental data on the solubility of this compound in a wide range of organic solvents is not extensively documented, a strong understanding of its physicochemical properties and the fundamental principles of solubility allows for reliable estimations and the design of effective experimental protocols. The moderate polarity of this compound, arising from a balance of polar ester and ether functional groups and nonpolar aromatic rings, suggests its high solubility in moderately polar to nonpolar aromatic solvents and moderate solubility in polar protic solvents. For precise and accurate data, the isothermal equilibrium shake-flask method remains the gold standard. Furthermore, the use of computational tools for solubility prediction can provide valuable insights in the early stages of research and development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively work with this compound and make informed decisions regarding solvent selection and handling.

References

- 1. 3-Phenoxybenzoic acid | C13H10O3 | CID 19539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemaxon.com [chemaxon.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

Thermal stability and degradation of Ethyl 3-phenoxybenzoate

An In-Depth Technical Guide to the Thermal Stability and Degradation of Ethyl 3-phenoxybenzoate

Abstract

This compound is an aromatic ester with applications in various fields of chemical synthesis and materials science. Understanding its thermal stability and degradation profile is critical for ensuring its safe handling, storage, and effective use in high-temperature applications. This technical guide provides a comprehensive analysis of the thermal behavior of this compound. Due to the limited direct experimental data on this specific molecule in publicly accessible literature, this guide employs a predictive approach grounded in the established thermal behavior of its core structural motifs: the ethyl benzoate group and the diphenyl ether linkage. We will propose the most probable degradation pathways and outline detailed experimental protocols for their verification. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the thermal properties of this and structurally related compounds.

Introduction: A Predictive Approach to Thermal Stability

The thermal stability of a chemical compound is a critical parameter that dictates its operational limits, potential hazards, and degradation pathways. For this compound, a molecule incorporating both an ester and an ether linkage, a multi-faceted degradation profile can be anticipated. The ester group provides a site for elimination or hydrolysis reactions, while the phenoxy moiety, characteristic of highly stable diaryl ethers, suggests a robust backbone.

This guide will deconstruct the molecule into its primary functional components to forecast its thermal behavior. By examining the known thermal decomposition of ethyl benzoate and diphenyl ether, we can construct a scientifically sound hypothesis regarding the stability and degradation mechanisms of this compound. This approach provides a robust framework for targeted experimental investigation.

Molecular Structure and Physicochemical Properties

To understand the thermal behavior of this compound, it is essential to first characterize the molecule and its key structural analogues.

-

Structure: this compound, C₁₅H₁₄O₃

-

Key Features:

-

Ethyl Ester Group: A primary site for thermal elimination reactions.

-

Aromatic Rings: Contribute to thermal stability through resonance.

-

Ether Linkage: The C-O-C bond between the two phenyl rings is known for its high thermal stability.

-

Below is a comparative table of the physicochemical properties of this compound and its core structural components, Ethyl Benzoate and Diphenyl Ether.

| Property | This compound | Ethyl Benzoate | Diphenyl Ether |

| Molecular Formula | C₁₅H₁₄O₃ | C₉H₁₀O₂ | C₁₂H₁₀O |

| Molar Mass | 242.27 g/mol | 150.17 g/mol | 170.21 g/mol |

| Boiling Point | Data not readily available | 211–213 °C[1] | 258.55 °C[2] |

| Melting Point | Data not readily available | -34 °C[1] | 25-26 °C[2] |

| Appearance | Not specified | Colorless liquid[1] | Colorless solid or liquid[2] |

Predicted Thermal Stability and Degradation Pathways

The thermal degradation of this compound is likely to proceed through pathways dictated by its constituent functional groups. The relative strengths of the chemical bonds suggest a sequence of degradation events as temperature increases.

Primary Degradation Pathway: Unimolecular Ester Pyrolysis

The most probable initial degradation pathway at lower to moderate temperatures is the pyrolysis of the ethyl ester group. This is a well-documented reaction for ethyl esters of aromatic acids, proceeding through a six-membered ring transition state.[3][4]

-

Reaction: The process involves a concerted, unimolecular elimination. The beta-hydrogen on the ethyl group is transferred to the carbonyl oxygen, leading to the cleavage of the C-O bond and the formation of ethylene and the corresponding carboxylic acid.

-

Products: 3-phenoxybenzoic acid and ethylene gas.

-

Influencing Factors: The rate of this reaction is influenced by the polar effects of substituents on the benzene ring.[3][4] The electron-withdrawing nature of the phenoxy group may affect the reaction kinetics compared to unsubstituted ethyl benzoate.

Proposed Primary Degradation Pathway

Caption: Potential high-temperature degradation routes for the primary product.

Recommended Experimental Protocols for Verification

To validate the proposed thermal stability profile and degradation pathways, a systematic experimental approach is required. The following protocols describe the use of standard thermal analysis techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of degradation and quantify mass loss as a function of temperature.

Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min to ensure an inert environment.

-

Heating Rate: A standard heating rate of 10 K/min.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 30°C) to 600°C or until mass loss is complete. 4[5]. Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (T_onset) from the derivative of the TGA curve (DTG).

-

Identify distinct mass loss steps, which may correspond to the sequential loss of ethylene and then other fragments.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and to characterize degradation events as endothermic or exothermic.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Seal 3-9 mg of this compound into a high-pressure DSC crucible to prevent evaporation before decomposition. 3[6]. Experimental Conditions:

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Heating Rate: Heat the sample at a controlled rate, for example, 5 °C/min. [6] * Temperature Program: Heat from ambient temperature to a temperature beyond the final degradation event observed in TGA.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks, which are indicative of decomposition reactions that release energy.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile products of thermal degradation, thereby confirming the proposed reaction pathways.

Protocol:

-

Instrument Setup: Interface a pyrolysis unit with a GC-MS system.

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis tube.

-

Pyrolysis Conditions: Heat the sample to a specific temperature (e.g., just above the T_onset determined by TGA) for a short duration to analyze the initial degradation products. A second run at a higher temperature can be performed to investigate secondary degradation.

-

GC-MS Analysis:

-

GC Column: Use a standard non-polar capillary column (e.g., HP-5MS) suitable for separating aromatic compounds. [7] * Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 300°C) to elute all degradation products. [7][8] * MS Detection: Use electron impact (EI) ionization at 70 eV and scan a mass range of m/z 35-500. 5[7][8]. Data Analysis:

-

Identify the peaks in the chromatogram.

-

Compare the mass spectrum of each peak to a spectral library (e.g., NIST) to identify the corresponding chemical compound.

-

Confirm the presence of expected products like ethylene, ethanol, 3-phenoxybenzoic acid, diphenyl ether, and CO₂.

-

References

- 1. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 2. Diphenyl ether - Wikipedia [en.wikipedia.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. mdpi.com [mdpi.com]

- 8. publications.aston.ac.uk [publications.aston.ac.uk]

Hydrolysis rate of Ethyl 3-phenoxybenzoate in aqueous solution

An In-Depth Technical Guide to the Hydrolysis of Ethyl 3-Phenoxybenzoate in Aqueous Solution

Abstract

This technical guide provides a comprehensive examination of the aqueous hydrolysis of this compound, an ester of significant interest in environmental science and toxicology as a key structural component and metabolite of various synthetic pyrethroid insecticides. We delve into the fundamental chemical kinetics and mechanisms governing its degradation, explore the critical factors influencing its hydrolysis rate, and present detailed, field-proven methodologies for its empirical study. This document is intended for researchers, scientists, and professionals in drug development and environmental chemistry, offering both theoretical grounding and practical guidance for designing and interpreting hydrolysis studies.

Introduction: The Significance of this compound Hydrolysis

This compound is a carboxylic ester that, while not an active insecticide itself, represents a central molecular scaffold for a large class of synthetic pyrethroid insecticides.[1][2] These insecticides are globally utilized in agriculture and public health.[1] The ester linkage in these compounds is a primary site for metabolic breakdown in organisms and for abiotic degradation in the environment.[2][3] The hydrolysis of this ester bond cleaves the molecule into 3-phenoxybenzoic acid and an alcohol moiety.[1] Understanding the rate and mechanism of this hydrolysis is paramount for several reasons:

-

Environmental Fate and Persistence: The stability of the ester linkage dictates the persistence of pyrethroid-related compounds in aquatic systems. Rapid hydrolysis can lead to faster detoxification of the parent insecticide, but the resulting metabolites, such as 3-phenoxybenzoic acid, have their own environmental impact and toxicological profiles.[1]

-

Toxicology and Metabolism: In mammals and insects, the rate of enzymatic hydrolysis, primarily by carboxylesterases, is a key determinant of selective toxicity.[2][4] Mammals generally possess more efficient esterase activity, leading to rapid detoxification and lower acute toxicity compared to insects.[4]

-

Drug Development and Prodrug Design: The principles governing the hydrolysis of the phenoxybenzoate ester are broadly applicable in pharmaceutical sciences, where ester linkages are frequently used in prodrug design to improve bioavailability and pharmacokinetic properties.

This guide will focus on the chemical (abiotic) hydrolysis of this compound in aqueous solutions, providing the foundational knowledge required to predict its stability and design robust analytical studies.

Fundamental Mechanisms of Ester Hydrolysis

The hydrolysis of an ester is a nucleophilic acyl substitution reaction. In aqueous solution, this reaction can be catalyzed by either acid or base, though it also proceeds, albeit very slowly, in neutral water.[5]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is the dominant pathway for ester degradation in neutral to alkaline conditions (pH > 7).[6] This pathway is particularly relevant for environmental and physiological systems. The reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid product by a strong base (hydroxide), forming a carboxylate salt that is unreactive toward the alcohol.[5][7]

The mechanism, designated BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), proceeds in two main steps:[8]

-

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (⁻OCH₂CH₃) as the leaving group, yielding 3-phenoxybenzoic acid.

-

Deprotonation: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding sodium 3-phenoxybenzoate and ethanol. This acid-base reaction drives the equilibrium to completion.[5][6]

Figure 1: Mechanism of Base-Catalyzed Hydrolysis (BAC2).

Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 7), hydrolysis proceeds via a different mechanism, designated AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).[8] This process is the reverse of Fischer esterification and is characterized by a series of equilibrium steps.[5]

-

Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺). This step activates the carbonyl carbon, making it significantly more electrophilic.

-

Nucleophilic Attack: A water molecule, a weak nucleophile, attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking oxygen to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol).

-

Elimination: The intermediate collapses, eliminating a neutral ethanol molecule and forming a protonated carboxylic acid.

-

Deprotonation: The protonated carboxylic acid is deprotonated by water to yield 3-phenoxybenzoic acid and regenerate the acid catalyst (H₃O⁺).

Unlike base-catalyzed hydrolysis, this reaction is reversible. To drive it to completion, a large excess of water is required.[5]

Factors Influencing Hydrolysis Rate

The stability of this compound is not absolute and is highly dependent on environmental conditions. The primary factors are pH and temperature.

The Critical Role of pH

The rate of ester hydrolysis exhibits a distinct V-shaped or U-shaped dependence on pH. The rate is slowest in the neutral pH range (approximately 4-7) and increases significantly in both strongly acidic and, more dramatically, strongly alkaline conditions.[2][9]

-

Acidic Region (pH < 4): The rate is proportional to the concentration of H⁺ ions (specific acid catalysis).[10]

-

Neutral Region (pH ≈ 4-7): A pH-independent region may be observed where the uncatalyzed hydrolysis by water is the rate-determining step. For most esters, this reaction is very slow.[2]

-

Alkaline Region (pH > 7): The rate becomes directly proportional to the concentration of OH⁻ ions (specific base catalysis).[9] Because OH⁻ is a much stronger nucleophile than H₂O, base-catalyzed hydrolysis is far more efficient than the acid-catalyzed pathway at equivalent deviations from neutral pH.[7]

For compounds like fenoxaprop-ethyl, which shares structural similarities, stability is greatest near neutral pH, with rapid degradation observed as pH increases or decreases.[11]

Figure 2: Generalized pH-Rate Profile for Ester Hydrolysis.

The Influence of Temperature

As with most chemical reactions, the rate of hydrolysis increases with temperature.[12] This relationship is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and temperature (T). An increase in temperature provides the necessary energy to overcome the activation barrier for the reaction.[12][13]

Studies on various esters have consistently shown that higher temperatures accelerate hydrolysis across all pH ranges.[13][14][15] When conducting stability studies, it is therefore crucial to maintain a constant and accurately recorded temperature.